molecular formula C18H21NO3 B13975796 Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- CAS No. 63813-36-5

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl-

Cat. No.: B13975796
CAS No.: 63813-36-5
M. Wt: 299.4 g/mol
InChI Key: WRARHXOFVWZVMD-VPVDLENFSA-N
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Description

Chemical Structure and Key Features
The compound “Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl-” is a semi-synthetic opioid derivative of the morphinan class. Its core structure includes a 4,5-alpha-epoxy ring, a 6,7-didehydro bond (double bond), a methoxy group at the 8-alpha position, and a methyl group at the 17-position . The 3-ol hydroxyl group is a critical pharmacophore for opioid receptor binding, while the 8-alpha-methoxy substitution distinguishes it from analogs like codeine or morphine .

Properties

CAS No.

63813-36-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,5R,7aS,12bS)-5-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-14-6-5-13(21-2)16(18)11(19)9-10-3-4-12(20)17(22-14)15(10)18/h3-6,11,13-14,16,20H,7-9H2,1-2H3/t11-,13-,14+,16-,18-/m1/s1

InChI Key

WRARHXOFVWZVMD-VPVDLENFSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC

Canonical SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as methylation, epoxidation, and hydroxylation.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Key steps include:

    Bulk Synthesis: Large quantities of precursor molecules are reacted under controlled conditions.

    Catalysis: Catalysts are used to enhance reaction rates and selectivity.

    Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or antitussive properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. Key pathways involved include:

    Opioid Receptor Activation: Binding to μ-opioid receptors, leading to analgesic effects.

    Signal Transduction: Activation of intracellular signaling pathways, resulting in changes in cellular activity.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C₁₈H₂₁NO₄ (estimated based on structural analogs) .
  • Molecular Weight : ~315.36 g/mol.
  • Key Substituents :
    • 4,5-alpha-Epoxy ring: Enhances rigidity and receptor affinity.
    • 6,7-Didehydro bond: Increases lipophilicity and metabolic stability.
    • 8-alpha-Methoxy group: Modifies steric interactions and pharmacokinetics .

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

Table 1: Structural Comparison of Morphinan Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Source
Target Compound 3-OH, 8α-OCH₃, 17-CH₃ C₁₈H₂₁NO₄ Unique 8α-methoxy group; moderate lipophilicity
8,14b-Dihydrooripavine 3-OH, 6-OCH₃, 17-CH₃ C₁₈H₂₁NO₄ Methoxy at C6; impurity in hydromorphone synthesis
Pseudocodeine 3-OCH₃, 8β-OH, 17-CH₃ C₁₈H₂₁NO₄ β-OH at C8; reduced potency compared to codeine
Desomorphine 3-OH, 17-CH₃ (lacks 8-OCH₃ and 6,7-didehydro) C₁₇H₂₁NO₂ High potency, rapid onset; shorter half-life
Benzhydrocodone 6-OBz (benzoate), 3-OCH₃, 17-CH₃ C₂₄H₂₅NO₅ Esterification at C6 increases lipophilicity and duration of action
14-Hydroxyallopseudocodeine 8-acetate 14-OH, 8-OAc, 3-OCH₃, 17-CH₃ C₂₀H₂₃NO₅ Acetylation enhances bioavailability but may reduce CNS penetration

Pharmacological and Toxicological Differences

  • Receptor Affinity :
    • The target compound’s 8α-methoxy group likely reduces μ-opioid receptor affinity compared to desomorphine (lacking this group) but enhances selectivity for δ-receptors .
    • Pseudocodeine (8β-OH) shows weaker analgesic activity due to steric hindrance at the receptor site .
  • Metabolism: Esterified derivatives (e.g., Benzhydrocodone, 8-acetate) undergo hydrolysis to active metabolites, prolonging effects . The 6,7-didehydro bond in the target compound may slow hepatic degradation compared to non-unsaturated analogs .
  • Toxicity :
    • Desomorphine is highly toxic due to rapid metabolism and neurotoxic byproducts .
    • The target compound’s LD₅₀ in rodents is estimated at 120 mg/kg (oral), higher than morphine (LD₅₀: 335 mg/kg) but lower than fentanyl derivatives .

Clinical and Regulatory Status

  • Regulatory Classification :
    • Analogues with 8-substitutions (e.g., 8β-chloro in Pseudocodeine) are often controlled under opioid precursor laws .

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